N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2,4-DIMETHOXYBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2,4-DIMETHOXYBENZAMIDE is a complex organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2,4-DIMETHOXYBENZAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate benzamide derivatives. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often include stirring at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2,4-DIMETHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as a therapeutic agent, particularly in the treatment of Alzheimer’s disease.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific optical and electronic properties.
Biological Studies: It has shown promise as an antibacterial agent, particularly against strains like B. subtilis and E.
Mechanism of Action
The mechanism of action for N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cholinesterase, which is crucial in the treatment of Alzheimer’s disease . The compound’s structure allows it to bind effectively to these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxin ring but lacks the additional functional groups present in N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2,4-DIMETHOXYBENZAMIDE.
Prosympal: Another benzodioxin derivative used in medicinal chemistry.
Dibozane: Known for its therapeutic properties, similar to the compound .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-21-12-7-8-14(17(9-12)22-2)18(20)19-10-13-11-23-15-5-3-4-6-16(15)24-13/h3-9,13H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDABIGSNBMNMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2COC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.